molecular formula C15H15ClN2O2S B1633894 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid

Cat. No.: B1633894
M. Wt: 322.8 g/mol
InChI Key: FKWFXZSYVLLCLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-238182 involves multiple steps, starting with the preparation of the thiazole ring. This is typically achieved through the reaction of 4-chlorobenzaldehyde with thiourea under acidic conditions to form 4-(4-chlorophenyl)-1,3-thiazole. The thiazole intermediate is then reacted with piperidine-4-carboxylic acid under basic conditions to yield WAY-238182 .

Industrial Production Methods

Industrial production of WAY-238182 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

WAY-238182 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of WAY-238182, such as hydroxylated, reduced, or substituted analogs. These derivatives often exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

WAY-238182 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-238182 involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that WAY-238182 may influence signal transduction and gene expression .

Comparison with Similar Compounds

WAY-238182 can be compared with other similar compounds, such as:

These compounds share structural similarities with WAY-238182 but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWFXZSYVLLCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
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1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
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1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
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1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
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1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid
Reactant of Route 6
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1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid

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